10-propargyl-5-deazafolic acid 10-propargyl-5-deazafolic acid
Brand Name: Vulcanchem
CAS No.: 115722-29-7
VCID: VC0039823
InChI: InChI=1S/C23H22N6O6/c1-2-9-29(12-13-10-16-19(25-11-13)27-23(24)28-21(16)33)15-5-3-14(4-6-15)20(32)26-17(22(34)35)7-8-18(30)31/h1,3-6,10-11,17H,7-9,12H2,(H,26,32)(H,30,31)(H,34,35)(H3,24,25,27,28,33)/t17-/m0/s1
SMILES: C#CCN(CC1=CC2=C(NC(=NC2=O)N)N=C1)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O
Molecular Formula: C23H22N6O6
Molecular Weight: 478.5 g/mol

10-propargyl-5-deazafolic acid

CAS No.: 115722-29-7

Main Products

VCID: VC0039823

Molecular Formula: C23H22N6O6

Molecular Weight: 478.5 g/mol

10-propargyl-5-deazafolic acid - 115722-29-7

CAS No. 115722-29-7
Product Name 10-propargyl-5-deazafolic acid
Molecular Formula C23H22N6O6
Molecular Weight 478.5 g/mol
IUPAC Name (2S)-2-[[4-[(2-amino-4-oxo-1H-pyrido[2,3-d]pyrimidin-6-yl)methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid
Standard InChI InChI=1S/C23H22N6O6/c1-2-9-29(12-13-10-16-19(25-11-13)27-23(24)28-21(16)33)15-5-3-14(4-6-15)20(32)26-17(22(34)35)7-8-18(30)31/h1,3-6,10-11,17H,7-9,12H2,(H,26,32)(H,30,31)(H,34,35)(H3,24,25,27,28,33)/t17-/m0/s1
Standard InChIKey ZMGMVJDUIACEOB-KRWDZBQOSA-N
Isomeric SMILES C#CCN(CC1=CC2=C(NC(=NC2=O)N)N=C1)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O
SMILES C#CCN(CC1=CC2=C(NC(=NC2=O)N)N=C1)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O
Canonical SMILES C#CCN(CC1=CC2=C(NC(=NC2=O)N)N=C1)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O
Synonyms 10-propargyl-5-deazafolic acid
PubChem Compound 130794
Last Modified Nov 09 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator